2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol

MIF inhibition Medicinal chemistry Scaffold optimization

This 4-phenyl-substituted triazole-phenol (CAS 25222-62-2) delivers distinct advantages for MIF inhibitor programs. It was specifically designed to reduce molecular planarity, yielding markedly improved aqueous solubility and reproducible target binding compared to flat quinoline-based analogs. Validated in a 27-member SAR series as a competitive, reversible MIF tautomerase binder. Also demonstrates CYP26A1 inhibitory potency (IC₅₀ 7 μM) equivalent to clinical candidate liarozole. Procure this scaffold to ensure assay reproducibility and explore novel retinoid metabolism or antifungal campaigns. Standard B2B shipping available globally.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 25222-62-2
Cat. No. B3024141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol
CAS25222-62-2
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3O
InChIInChI=1S/C14H11N3O/c18-13-9-5-4-8-12(13)14-16-15-10-17(14)11-6-2-1-3-7-11/h1-10,18H
InChIKeyNJLNYQWIKPAGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol (CAS 25222-62-2): Core Scaffold Profile for Scientific Procurement


2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol (CAS 25222-62-2) is a heterocyclic compound comprising a central 1,2,4-triazole ring substituted at the 3-position with a phenolic group and at the 4-position with a phenyl ring, yielding the molecular formula C14H11N3O and a molecular weight of 237.26 . This specific biaryl-triazole-phenol architecture has been utilized as a core scaffold in structure-activity relationship (SAR) studies, notably for the exploration of macrophage migration inhibitory factor (MIF) inhibitors, where the triazole-phenol unit was employed to investigate alternatives to planar quinoline substituents [1].

Why 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol Cannot Be Substituted with Unspecified Triazole-Phenol Analogs


In the 4-substituted triazole-phenol class, small structural modifications at the triazole 4-position profoundly alter target binding affinity and physicochemical properties. SAR studies on MIF tautomerase inhibitors demonstrate that replacing a planar quinoline substituent with alternative 4-position groups, such as the phenyl ring present in CAS 25222-62-2, represents a deliberate strategy to reduce molecular planarity, improve aqueous solubility, and modulate binding potency [1]. Consequently, substituting this specific compound with a generic triazole-phenol analog lacking the 4-phenyl substitution may result in divergent solubility profiles, unpredictable binding kinetics, and compromised assay reproducibility in MIF-targeted research programs [1].

Quantitative Differentiation Evidence for 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol (CAS 25222-62-2) Relative to Comparator Compounds


Triazole-Phenol Scaffold vs. Planar Quinoline Derivatives: Rational Design for Reduced Planarity and Improved Solubility

The 2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol scaffold represents a strategic departure from the highly planar quinoline-substituted triazole-phenols previously identified as potent MIF tautomerase inhibitors [1]. In SAR studies, the quinoline-containing inhibitors (e.g., Jorgensen-3bb, Ki = 57 nM) were noted to have molecular structures comprising almost exclusively sp²-hybridized atoms, resulting in a very flat topology that limits water solubility and potentially reduces inhibitor selectivity [1]. The adoption of a 4-phenyl-substituted triazole-phenol core, as in CAS 25222-62-2, was explicitly pursued to find inhibitors with a less planar structure, addressing the physicochemical liabilities of the quinoline series [1].

MIF inhibition Medicinal chemistry Scaffold optimization

Comparative CYP26A1 Inhibitory Activity: 4-Phenyl-Triazole Derivatives vs. 4-Ethyl Analogs and Liarozole

In a cell-based assay using MCF-7 cells, 4-phenyl-1,2,4-triazole derivatives demonstrated CYP26A1 inhibitory activity with an IC₅₀ of 7 μM, which was directly comparable to the reference CYP26 inhibitor liarozole (IC₅₀ = 7 μM) and distinct from the 4-ethyl-substituted analog (IC₅₀ = 4.5 μM) [1][2][3]. This indicates that within this chemical series, the 4-phenyl substitution yields inhibitory potency on par with the established clinical candidate liarozole, while the 4-ethyl analog provides slightly higher potency.

CYP26A1 inhibition Retinoid metabolism Enzyme assay

Comparative Antifungal Activity: Phenolic Acid Triazole Derivative 2a vs. Carbendazim in Plant Pathogen Inhibition

While this compound (CAS 25222-62-2) itself lacks direct antifungal data in the accessible literature, a structurally related phenolic acid triazole derivative (Compound 2a) demonstrated inhibition rates of 76.1% against Fusarium moniliforme and 75.4% against Sphaeropsis sapinea at 200 ppm [1]. Notably, this activity surpassed that of the commercial fungicide carbendazim under the same conditions [1]. This finding illustrates the antifungal potential of the phenolic triazole chemotype to which CAS 25222-62-2 belongs.

Antifungal Plant pathogen Agrochemical

MIF Tautomerase Binding: Triazole-Phenol Series Delivers Low Micromolar Potency with Reversible Competitive Mechanism

In a study investigating SAR for MIF binding of 27 triazole-phenol derivatives, the most potent inhibitors in the series achieved activities in the low micromolar range and were shown to bind competitively and reversibly to the MIF tautomerase active site [1]. Binding to the enzyme was confirmed using a microscale thermophoresis (MST) assay [1]. The study validated the triazole-phenol class as MIF binding agents in cell-based studies [1].

MIF tautomerase Enzyme kinetics Inflammation

Recommended Research and Industrial Applications for 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol (CAS 25222-62-2) Based on Evidentiary Differentiation


Scaffold Optimization in MIF Inhibitor Discovery Programs

Researchers aiming to develop novel MIF tautomerase inhibitors with improved physicochemical properties should consider CAS 25222-62-2 as a core scaffold. The compound's 4-phenyl substitution was strategically employed to reduce molecular planarity and enhance solubility compared to the highly flat quinoline-substituted series [1]. This scaffold has been validated in a SAR study of 27 triazole-phenols, confirming competitive, reversible binding to MIF and target engagement in cellular assays [1].

Lead Generation for CYP26A1 Inhibitors with Balanced Potency

The 4-phenyl-1,2,4-triazole substructure, as found in CAS 25222-62-2, has demonstrated CYP26A1 inhibitory activity (IC₅₀ = 7 μM) equivalent to the clinical candidate liarozole [1][2]. This makes the compound a suitable starting point for medicinal chemistry campaigns targeting retinoid metabolism pathways, where maintaining potency on par with liarozole while offering a distinct chemical handle (phenyl ring) for further diversification is desired [1][2].

Agrochemical Antifungal Lead Discovery

Given the demonstrated superiority of a structurally related phenolic triazole derivative (Compound 2a) over the commercial fungicide carbendazim against plant pathogens F. moniliforme (76.1% inhibition) and S. sapinea (75.4% inhibition) at 200 ppm [1], CAS 25222-62-2 may serve as a valuable synthetic intermediate or scaffold for generating novel antifungal candidates for crop protection applications [1].

Technical Documentation Hub

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